

Application Note: Hexamethylenimine-d4 for Forensic Toxicology Screening

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Compound of Interest

Compound Name: *Hexamethylenimine-d4*

Cat. No.: *B13429949*

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Introduction

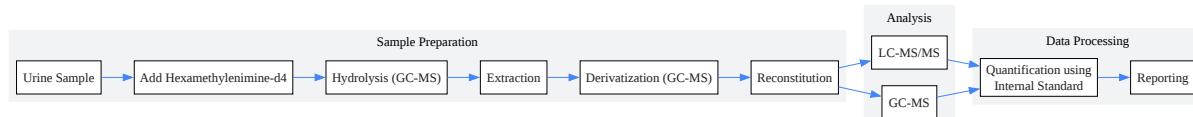
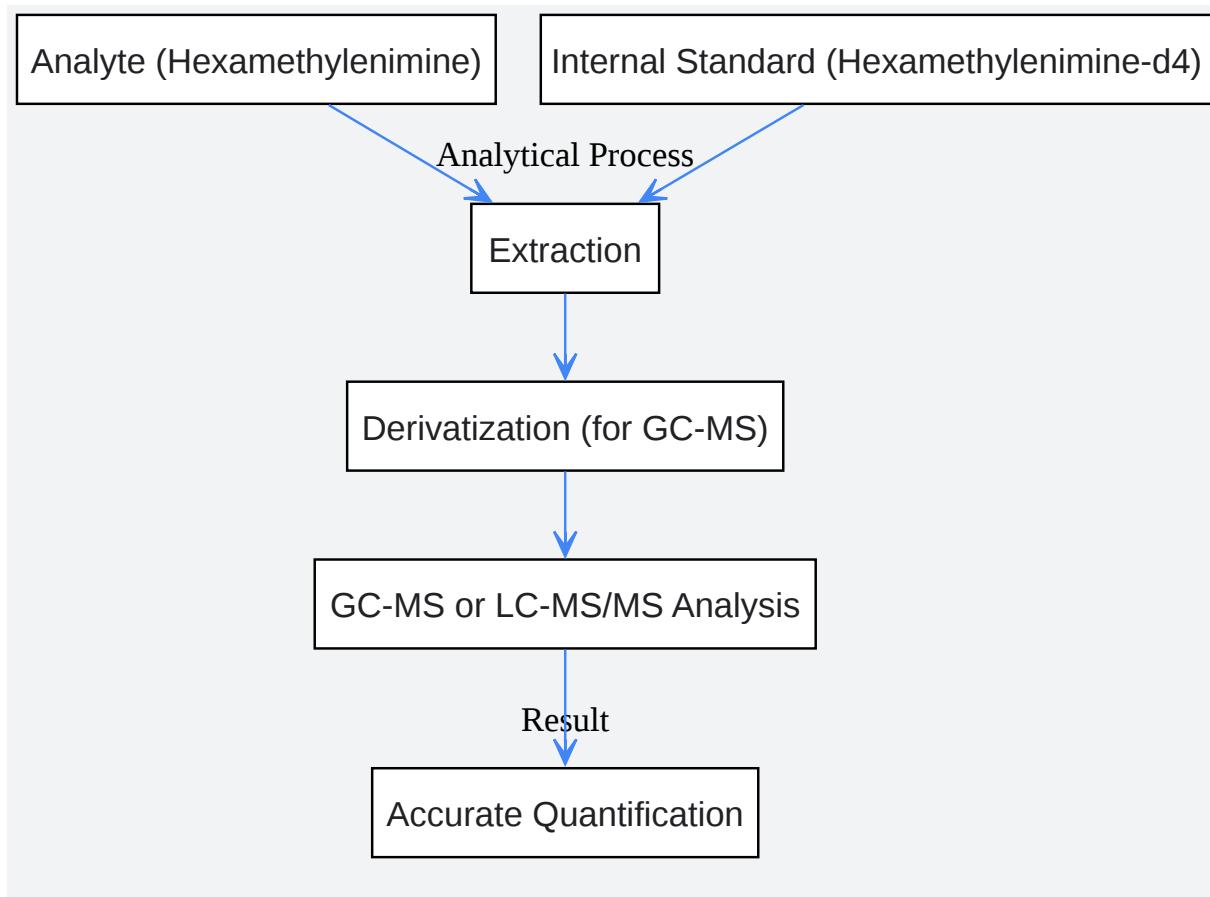
In the field of forensic toxicology, the accurate quantification of analytes in complex biological matrices is paramount. Deuterated internal standards play a crucial role in achieving this accuracy by compensating for variations during sample preparation and analysis.

Hexamethylenimine-d4, a deuterated analog of hexamethylenimine, serves as an ideal internal standard for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the detection and quantification of hexamethylenimine. Hexamethylenimine is a compound of forensic interest as it can be a biomarker of exposure to certain industrial chemicals, such as hexamethylene diisocyanate (HDI), which is widely used in the production of polyurethanes. Exposure to HDI can have significant health implications, making the monitoring of its metabolites, like 1,6-hexamethylene diamine (HDA), a related compound, essential in occupational and environmental toxicology. This application note provides detailed protocols for the use of **Hexamethylenimine-d4** in forensic toxicology screening.

Principle of Deuterated Internal Standards

Deuterated internal standards are chemically identical to the analyte of interest, with the only difference being the replacement of one or more hydrogen atoms with deuterium atoms. This results in a higher mass, allowing for differentiation by a mass spectrometer, while maintaining nearly identical chromatographic retention times and extraction efficiencies. By adding a known

amount of the deuterated standard to each sample at the beginning of the workflow, any loss of analyte during sample preparation or inconsistencies in instrument response can be corrected for, leading to more precise and accurate quantification.



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